2-Acetamidophenol
Overview
Description
Mechanism of Action
Target of Action
2-Acetamidophenol, also known as N-(2-Hydroxyphenyl)acetamide, is an aromatic compound that has potential for antifungal, anti-inflammatory, antitumor, anti-platelet, and anti-arthritic activities .
Mode of Action
It has been suggested that the compound may interact with arylamine n-acetyltransferases (nats), which are key enzymes required for generating this compound . The compound’s interaction with DNA has also been studied, with the free ortho hydroxyl group conferring both potency and selectivity .
Biochemical Pathways
It has been confirmed to have the same biosynthesis route as phenazine-1-carboxylic (pca) through the deletion of genes phzf, nat, and trpe . The degradation pathway of the compound has been studied, with the compound being classified into three categories: coupling, direct cleavages of the ring, and formation of carboxylic acid .
Pharmacokinetics
It is known that the compound is an aromatic compound derived from salicylic acid . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It has been suggested that the compound has potential for antifungal, anti-inflammatory, antitumor, anti-platelet, and anti-arthritic activities . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, water pollution is a significant environmental issue that can affect the degradation of the compound . Furthermore, the production of this compound can be enhanced by adding 2-amidophenol and Fe 3+ to the medium .
Biochemical Analysis
Cellular Effects
2-Acetamidophenol has been shown to influence cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Orthocetamol can be synthesized through various methods. One common synthetic route involves the acetylation of ortho-aminophenol with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Reactants: Ortho-aminophenol and acetic anhydride.
Conditions: Acidic medium, typically using a catalyst like sulfuric acid.
Procedure: The ortho-aminophenol is dissolved in an acidic medium, and acetic anhydride is added dropwise. The mixture is stirred and heated to promote the acetylation reaction.
Product: Orthocetamol is obtained after purification, usually through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Orthocetamol undergoes various chemical reactions, including:
Oxidation: Orthocetamol can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert orthocetamol to its corresponding amine derivative using reducing agents like sodium borohydride.
Substitution: Orthocetamol can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of orthocetamol can yield nitro-orthocetamol.
Scientific Research Applications
Orthocetamol has several scientific research applications:
Chemistry: Orthocetamol is used as a model compound in crystallographic studies due to its unique crystal structure.
Biology: It is studied for its potential hepatoprotective effects and as an antidote for paracetamol toxicity.
Medicine: Orthocetamol is being investigated as an analgesic and anti-arthritic agent.
Comparison with Similar Compounds
Orthocetamol is structurally similar to other acetamidophenol isomers, such as:
Paracetamol (4-acetamidophenol): Widely used as an analgesic and antipyretic.
Metacetamol (3-acetamidophenol): Less commonly used but has similar analgesic properties.
Orthocetamol’s uniqueness lies in its distinct crystal structure and potential hepatoprotective effects, which are not observed in paracetamol .
Properties
IUPAC Name |
N-(2-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGKWPZRIDURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022082 | |
Record name | 2-Hydroxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-80-2, 4746-61-6, 57047-65-1 | |
Record name | 2-Acetamidophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-hydroxy-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylaminophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057047651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamidophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-hydroxyacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-HYDROXYACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AS8989RNI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2'-Hydroxyacetanilide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061919 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Acetamidophenol?
A1: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol.
Q2: How is this compound synthesized?
A2: this compound can be synthesized through various methods, including:
- Chemoselective acetylation of 2-aminophenol: This method utilizes enzymes like Novozym 435 as catalysts, with vinyl acetate as the preferred acyl donor due to its irreversible reaction properties. []
- Reaction of o-hydroxyaldehydes or o-hydroxyketones with monochloramine: This method efficiently converts compounds like salicylaldehyde and 2-hydroxyacetophenone into this compound. []
- Magnesium powder-catalyzed acetylation of amines: This green synthetic approach uses magnesium powder as a catalyst and acetic anhydride as the acetylating agent to produce amides, including this compound, with high efficiency. []
Q3: Are there spectroscopic data available for characterizing this compound?
A3: Yes, various spectroscopic techniques have been employed for the structural elucidation of this compound and its derivatives:
- NMR Spectroscopy (1H NMR, 13C NMR, 2D NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , , ]
- Mass Spectrometry (MS, LC/HRMS, MS/MS): Confirms the molecular weight and fragmentation pattern, aiding in identification and analysis, particularly for metabolites. [, , , , , , ]
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule through characteristic absorption bands. [, ]
Q4: What are the known biological activities of this compound?
A4: Research suggests this compound exhibits various biological activities, including:
- Antibacterial activity: Demonstrates activity against both Gram-positive and Gram-negative bacteria. [, ]
- Antifungal activity: Shows potential for controlling fungal pathogens in agricultural settings. []
- Anti-inflammatory activity: Exhibits anti-inflammatory properties in both in vitro and in vivo models, potentially by suppressing the RANK/RANKL pathway. [, ]
- Antioxidant activity: Demonstrates radical scavenging activity in vitro. []
- Analgesic activity: Shows pain-relieving effects in animal models. []
- Epidermal Growth Factor Receptor (EGFR) inhibition: Derivatives of this compound have shown potential as EGFR inhibitors, suggesting potential anticancer applications. []
Q5: How does this compound exert its anti-inflammatory effects?
A5: While the exact mechanism is still under investigation, studies suggest that this compound might exert its anti-inflammatory effects through the suppression of the RANK/RANKL pathway. This pathway plays a critical role in the differentiation and activation of osteoclasts, cells involved in bone resorption, which is a hallmark of inflammatory joint diseases like rheumatoid arthritis. []
Q6: What is the significance of this compound in plant science?
A6: this compound plays a crucial role in plant-microbe interactions:
- Phytoalexin Metabolism: It's a key intermediate in the detoxification pathway of benzoxazolinone (BOA), a plant defense compound, by certain fungi. []
- Allelopathic Interactions: this compound, along with other benzoxazinone derivatives and phenolic acids, contributes to the allelopathic potential of wheat, influencing the growth of neighboring plant species. []
- Biomarker for Whole Grain Intake: Metabolites of this compound, such as this compound sulfate, have been identified as potential biomarkers for whole grain wheat intake in humans. []
Q7: How is this compound metabolized in biological systems?
A7: Several metabolic pathways for this compound have been observed:
- Glucosylation: In plants and microorganisms, this compound can be detoxified through glucosylation, forming its glucoside derivative. []
- Sulfation: In humans, this compound can be metabolized into this compound sulfate, which is detectable in urine. [, ]
- Formation of Oligomers: Some bacteria can transform this compound into dimers and trimers. []
- Nitration and Nitrosylation: Microorganisms can also modify this compound through nitration and nitrosylation reactions. []
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